molecular formula C19H20O5S B12115266 Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside

Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside

Cat. No.: B12115266
M. Wt: 360.4 g/mol
InChI Key: BDNIQCYVYFGHSI-UHFFFAOYSA-N
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Description

Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (CAS 159407-19-9) is a protected thiomannoside derivative extensively used in glycosylation reactions. Its structure features a 4,6-O-benzylidene acetal, which rigidifies the pyranose ring, and a phenylthio group at the anomeric position, enhancing its utility as a glycosyl donor . X-ray crystallography confirms its α-conformation and highlights the influence of the 2,3-O-carbonyl group (when present) on ring conformation and reactivity . This compound is notable for its α-selectivity in glycosylation, contrasting with typical β-selectivity observed in other mannopyranosides under similar conditions .

Properties

IUPAC Name

2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNIQCYVYFGHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triflate Intermediate Dynamics

The 4,6-O-benzylidene group imposes a rigid 4H₃ conformation on the oxacarbenium ion, influencing stereoselectivity:

  • Mannose Series : The 4,6-O-benzylidene moiety stabilizes a contact ion pair (CIP), favoring β-glycoside formation via front-side attack.

  • Glucose Series : The same group destabilizes the CIP, leading to α-selectivity through solvent-separated ion pairs (SSIP).

Table 1: Stereochemical Outcomes of 4,6-O-Benzylidene-Protected Donors

Donor ConfigurationActivation SystemMajor ProductSelectivity (β:α)Reference
MannopyranosideBSP/Tf₂O, CH₂Cl₂, –40°Cβ-Glycoside9:1
GlucopyranosideBSP/Tf₂O, CH₂Cl₂, –40°Cα-Glycoside1:4

Fluorinated Analog Synthesis

Fluorine substitution at C2 or C3 alters reactivity. For instance, DAST-mediated fluorination of 3-O-benzyl-mannose derivatives often leads to furanose byproducts, necessitating alternative routes. A successful approach involves acetylating 2-deoxy-2-fluorohexose mixtures and isolating the mannose isomer via chromatography.

Purification and Characterization

Crystallization Protocols

Crystallization from ethyl acetate or methanol-acetonitrile mixtures is standard. For example, reducing the filtrate volume to 40–60% of its original volume after initial crystallization yields a second crop of product with >95% purity.

Table 2: Physical Properties of Phenyl 4,6-O-Benzylidene-1-thio-α-D-Mannopyranoside

PropertyValueReference
Molecular FormulaC₁₉H₂₀O₅S
Molecular Weight360.4 g/mol
Melting Point179–185°C
Specific Rotation–45.5° (c = 1, CHCl₃)
SolubilitySlightly soluble in chloroform

Chromatographic Challenges

While crystallization suffices for most batches, residual impurities require silica gel chromatography using ethyl acetate/hexane gradients. The benzylidene group’s hydrophobicity complicates reversed-phase HPLC, making normal-phase systems preferable.

Mechanistic Insights and Computational Validation

Torsional Strain Effects

Density functional theory (DFT) calculations reveal that the O2-C2-C3-O3 torsion angle increases from 60° in the covalent triflate to 75° in the mannosyl oxacarbenium ion, exacerbating steric clashes and favoring CIP retention. In contrast, glucosyl systems exhibit reduced torsion (55° to 50°), facilitating SSIP formation.

Solvent Participation

Polar aprotic solvents like acetonitrile stabilize SSIPs, inadvertently promoting α-glycosides in gluco-configured donors. Conversely, low-polarity solvents (e.g., CH₂Cl₂) favor CIPs and β-selectivity in mannose derivatives.

Industrial-Scale Considerations

Cost-Effective Catalysis

p-TsOH is preferred over camphorsulfonic acid (CSA) due to lower cost and easier removal via aqueous washes. Recycling mother liquors improves overall yields by 10–15%.

Environmental Impact

Acetonitrile’s high recovery rate (80–90%) via distillation makes it environmentally favorable compared to DMF, which generates hazardous waste .

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl donor in glycosylation reactions, with its 4,6-O-benzylidene group dictating stereochemical outcomes.

Key Observations

  • β-Selectivity in O-Glycosylation :
    Activation with reagents like BSP (1-benzenesulfinyl piperidine)/Tf<sub>2</sub>O (triflic anhydride) under kinetic conditions promotes β-mannosylation due to the benzylidene group’s conformational locking effect .

    • Example: Coupling with rhamnose 4-ol yielded β-linked products with selectivity up to β:α = 10:1 .

  • Impact of O-3 Protecting Groups :
    Substitution at O-3 modulates reactivity:

    • 3-O-Benzyl donors enhance β-selectivity (e.g., β:α = 3:1) .

    • 3-O-Acetyl donors reverse selectivity, favoring α-products in C-glycosylation (α:β = 9:1) .

Donor StructureCoupling PartnerConditionsYield (%)Selectivity (β:α)Source
4,6-O-Bz, 3-O-BnRhamnose 4-olBSP/Tf<sub>2</sub>O723:1
4,6-O-Bz, 3-O-AcC-NucleophilesDPSO/Tf<sub>2</sub>O851:9 (α:β)

Role of the Benzylidene Acetal

  • The 4,6-O-benzylidene group enforces a <sup>1</sup>C<sub>4</sub> chair conformation, stabilizing transition states for β-face attacks .

  • Computational studies suggest torsional strain at O-2 and O-3 positions influences ion-pair intermediates, favoring β-pathways .

Participation by 2-O-Ethers

  • Substituents like trifluoromethyl suppress participation, enabling selective glycoside formation .

Side Reactions and Byproducts

  • Tricyclic Compound Formation :
    Activation of donors with 2-O-phenacyl ethers leads to tricyclic byproducts (e.g., 22 ) via enol sulfenylation and cyclization .

  • Hydrolysis of Benzylidene Group :
    Acidic conditions cleave the acetal, yielding diol intermediates for further functionalization.

Comparative Reactivity in C- vs. O-Glycosylation

ParameterC-GlycosylationO-Glycosylation
Typical Activators DPSO/Tf<sub>2</sub>OBSP/Tf<sub>2</sub>O
Selectivity Driver O-3 acyl groups favor α-products Benzylidene group directs β-pathway
Yield Range 65–85%70–90%

Oxidation and Reduction

  • Oxidation :
    The thioether can be oxidized to sulfoxides (e.g., using mCPBA) :
    R-S-R’+OxidantR-SO-R’\text{R-S-R'} + \text{Oxidant} → \text{R-SO-R'}

  • Reduction :
    Benzylidene acetals are hydrogenolyzed to diols under H<sub>2</sub>/Pd-C.

Protecting Group Manipulation

  • Selective Deprotection :

    • Benzylidene: Cleaved with aqueous AcOH to yield 4,6-diols.

    • Benzyl groups: Removed via hydrogenolysis .

Scientific Research Applications

Glycosylation Reactions

Overview : Glycosylation is a fundamental reaction in carbohydrate chemistry where a sugar moiety is transferred to a nucleophile. The use of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside as a glycosyl donor has been extensively studied due to its favorable reactivity and selectivity.

Stereoselectivity : Research indicates that this compound exhibits high β-selectivity when used in glycosylation reactions involving mannopyranosides. This selectivity is attributed to the steric and electronic effects of the protecting groups on the sugar ring, which influence the outcome of the reaction.

Reaction TypeYield (%)Selectivity
Mannopyranosylation with alcohols65–85%High β-selectivity
C-glycosylation with nucleophilesVariesReversal of selectivity observed

Synthesis of Complex Carbohydrates

Case Study : A study demonstrated the synthesis of various 2-deoxy-2-fluoro-mannopyranosides using phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside as a donor. The reactions were conducted under optimized conditions using diphenyl sulfoxide and trifluoromethanesulfonic anhydride as activators.

Results : The synthesized products were characterized using NMR spectroscopy, confirming their structures and anomeric configurations.

Development of Therapeutic Agents

Anticancer Activity : Preliminary investigations into derivatives of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside have shown potential anticancer properties. For instance, compounds derived from this glycoside exhibited significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that modifications to the phenyl group or the sugar moiety can enhance biological activity, making these compounds promising candidates for further drug development.

Biochemical Studies

Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside has also been utilized in biochemical studies to explore enzyme-substrate interactions. Its ability to act as a substrate for various glycosidases allows researchers to investigate the mechanisms of these enzymes in detail.

Mechanism of Action

The mechanism of action of Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The 4,6-O-benzylidene acetal group provides steric hindrance, which helps in the selective formation of β-mannopyranosides. This selectivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural features, molecular properties, and applications of Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside with analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Applications/Reactivity References
Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (159407-19-9) C₁₉H₁₈O₅S 358.41 4,6-O-benzylidene, 1-thio-phenyl α-Selective glycosylation donor; used in carbohydrate synthesis and enzyme studies
Benzyl 4,6-O-benzylidene-α-D-mannopyranoside (40983-94-6) C₂₀H₂₂O₆ 374.38 4,6-O-benzylidene, 1-O-benzyl Intermediate in oligosaccharide synthesis; lacks thio-group reactivity
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside (116501-53-2) C₄₀H₄₀O₅S 632.81 2,3,4,6-O-benzyl, 1-thio-phenyl Highly stable donor for complex glycosylations; used in biomedical research
1,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (65926-00-3) C₂₇H₂₈O₆ 448.51 1,3-O-benzyl, 4,6-O-benzylidene Enzyme inhibitor (e.g., cancer-related enzymes); synthetic intermediate for therapeutics
4-Nitrophenyl 2,3,4-tri-O-levulinoyl-α-D-mannopyranoside (-) C₂₇H₃₃NO₁₄ 595.55 2,3,4-O-levulinoyl, 4-nitrophenyl Tool for studying glycosidase mechanisms and glycoprotein dynamics

Key Comparative Insights

  • Anomeric Reactivity: The presence of the 1-thio-phenyl group in the target compound enhances its nucleophilicity, making it a superior glycosyl donor compared to 1-O-benzyl analogs like Benzyl 4,6-O-benzylidene-α-D-mannopyranoside .
  • Stereoselectivity: While most mannopyranosides (e.g., S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside) favor β-selectivity under triflic anhydride activation, the target compound achieves α-selectivity due to conformational rigidity imparted by the 2,3-O-carbonyl group .
  • Protecting Group Effects : Compounds with additional benzyl groups (e.g., tetra-O-benzyl derivatives) exhibit increased stability but reduced reactivity in glycosylation due to steric hindrance .
  • Biomedical Applications: Derivatives like 1,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside are prioritized in drug discovery for enzyme inhibition, whereas the target compound is primarily a synthetic tool .

Biological Activity

Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (referred to as "the compound") is a glycoside that has garnered attention for its potential biological activities, particularly in the context of glycosylation reactions and its role as a glycosyl donor. This article provides a detailed overview of its biological activity, including synthesis, applications, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the glycosylation of mannopyranosyl thioglycosides. The presence of the benzylidene group at positions 4 and 6 enhances the stability of the glycoside and influences its reactivity during glycosylation processes. The thiol group at position 1 is crucial for the formation of glycosidic bonds, making it an effective donor in various reactions.

Table 1: Key Structural Features of the Compound

FeatureDescription
Glycosidic Bond TypeThioglycoside
Protecting Groups4,6-O-benzylidene
Anomeric Configurationα-D-mannopyranoside
Reactivity in GlycosylationHigh selectivity for α-anomers

Glycosylation Reactions

The compound has been studied extensively for its role in glycosylation reactions. It acts as a potent glycosyl donor, facilitating the formation of α-glucosides with high selectivity when reacting with various alcohols. This selectivity is attributed to the electronic effects of the benzylidene protecting groups, which stabilize the transition state during the reaction process .

Research Findings:

  • Selectivity: In experiments, phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside demonstrated a β:α selectivity ratio that varied depending on the reaction conditions and the nature of the acceptor alcohol .
  • Activation Conditions: The compound can be activated using various promoters such as NIS/TfOH or dibutyltin oxide, which enhances its reactivity in glycosylation processes .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains. The presence of the thio group is believed to contribute to this bioactivity by disrupting bacterial cell wall synthesis .

Case Studies

  • Glycosylation Efficiency:
    A study conducted by Crich et al. evaluated the efficiency of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside in synthesizing complex oligosaccharides. The results showed that using this compound as a donor significantly improved yields compared to traditional methods, highlighting its utility in carbohydrate chemistry .
  • Antimicrobial Activity Assessment:
    In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzylidene group enhanced antimicrobial efficacy, suggesting potential applications in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside, and how are protecting groups strategically employed?

  • Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. For example, the 4,6-O-benzylidene acetal is formed using Bu2_2SnO and BnBr under heating (120°C), followed by thio-glycoside introduction via thiophilic activation . Benzyl (Bn) and fluorenylmethoxycarbonyl (Fmoc) groups are employed for transient protection of the 3-O and 2-O positions, respectively, enabling regioselective functionalization . Purification is achieved using gradient elution (e.g., EtOAc/hexane mixtures) and validated via 1^1H/13^{13}C NMR and MS .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1^1H, 13^{13}C, DEPT) resolves regiochemistry and anomeric configuration, while MALDI-TOF-MS confirms molecular weight . X-ray crystallography provides definitive proof of ring conformation (e.g., 4^4C1_1 chair) and stereoelectronic effects of the benzylidene group .

Q. What solvents and catalysts are optimal for glycosylation reactions involving this donor?

  • Methodological Answer : Dichloromethane (DCM) is commonly used for its inertness and solubility. Catalysts like DDQ (for deprotection) and AgOTf/NIS (for thioglycoside activation) enhance reaction efficiency. For stereoselective glycosylation, triflic anhydride with 2,6-di-tert-butyl-4-methylpyridine (DTBMP) generates reactive triflates, favoring β-mannosides .

Advanced Research Questions

Q. How does the 4,6-O-benzylidene acetal influence glycosylation stereoselectivity and reactivity?

  • Methodological Answer : The benzylidene group rigidifies the pyranose ring into a 4^4C1_1 conformation, directing nucleophilic attack to the β-face due to steric hindrance at the α-face. This contrasts with gluco-configured analogs, where triflate intermediates favor α-selectivity. Low-temperature NMR studies and DFT calculations can validate transition-state models .

Q. What strategies resolve contradictions in regioselectivity during benzylation or acylations?

  • Methodological Answer : Competing pathways (e.g., 2-O vs. 3-O acylation) are managed by adjusting steric/electronic conditions. For example, bulky DMAP catalyzes selective 3-O benzoylation, while Fmoc-Cl preferentially reacts at the 2-O position under mild conditions . Kinetic vs. thermodynamic control is assessed via time-resolved 1^1H NMR .

Q. Why do mannopyranoside triflates exhibit β-selectivity, unlike gluco analogs?

  • Methodological Answer : The axial C2 hydroxyl in manno derivatives destabilizes α-triflate transition states, favoring β-attack. This is confirmed by comparative glycosylation studies and crystallographic snapshots of triflate intermediates .

Q. How can competing ring-opening reactions of the benzylidene acetal be suppressed during functionalization?

  • Methodological Answer : Acid-sensitive benzylidene groups are stabilized using aprotic solvents (e.g., DCM) and avoiding protic acids. For deprotection, BH3_3-NMe3_3/AlCl3_3 selectively cleaves benzylidene without disrupting other esters .

Q. What role does isotopic labeling (e.g., 13^{13}C) play in mechanistic studies of oligosaccharide assembly?

  • Methodological Answer : 13^{13}C-labeled analogs (e.g., at C6) enable tracking of glycosidic bond formation via 13^{13}C NMR and MS/MS fragmentation. This clarifies kinetic vs. equilibrium effects in multi-step syntheses .

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